(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

Catalog No.
S13557440
CAS No.
M.F
C9H16Cl2N2O
M. Wt
239.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

Product Name

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

OTOXJNGXESJKIW-WWPIYYJJSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N.Cl.Cl

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, identified by the CAS number 87712-95-6, is an organic compound characterized by the molecular formula C9H16Cl2N2OC_9H_{16}Cl_2N_2O and a molecular weight of 239.14 g/mol. This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone. The presence of the methoxy group enhances its solubility and reactivity, making it valuable in various chemical and biological applications .

Typical for amines and phenolic compounds:

  • Oxidation: (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine can be oxidized to form imines or amides, depending on the reaction conditions and reagents used.
  • Reduction: Under reducing conditions, it can yield secondary amines.
  • Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives .

Research indicates that (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride exhibits significant biological activity. It has been studied for its potential as a ligand in drug development due to its ability to interact with specific enzymes and receptors. This interaction may modulate biological pathways, potentially leading to therapeutic effects in various conditions. Its structure suggests possible applications in neurological research and enzyme mechanism studies .

The synthesis of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-methoxybenzaldehyde and ethylenediamine.
  • Formation of the Ethane Backbone: A condensation reaction between the aldehyde and ethylenediamine is performed under acidic or basic conditions to form the corresponding imine.
  • Reduction: The imine is then reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield the amine product.
  • Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to obtain the dihydrochloride salt form, enhancing solubility and stability .

(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in enzyme studies and as a precursor for biologically active compounds.
  • Medicinal Chemistry: It is explored for potential therapeutic uses in drug development targeting neurological disorders .
  • Industrial Uses: Employed in producing specialty chemicals and materials .

Interaction studies have shown that (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride can act as a ligand for various biological targets. Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of enzymatic pathways, depending on the context of its application.

Several compounds share structural similarities with (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
EthylenediamineSimple diamineLacks aromatic substitution; simpler reactivity profile
N-(1-Naphthyl)ethylenediamineAromatic diamineContains naphthyl group; different electronic properties
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hclIsomeric variantDifferent methoxy positioning affects biological activity

Uniqueness

The uniqueness of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific arrangement of functional groups. The methoxy group enhances its solubility and reactivity compared to simpler diamines like ethylenediamine. Additionally, its ability to interact with specific biological targets makes it particularly valuable in medicinal chemistry and biochemical research .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

238.0639685 g/mol

Monoisotopic Mass

238.0639685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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